Kauran-18-al, 17-(acetyloxy)-, (4alpha,16alpha)-
Description
Kauran-18-al, 17-(acetyloxy)-, (4α,16α)- is an ent-kaurane diterpenoid characterized by an acetyloxy group at position 17 and an aldehyde moiety at position 16. Its stereochemistry is defined by α-orientation at both C4 and C16, distinguishing it from β-configured isomers. This compound has been identified in plant extracts such as Pinus species (1.47% in pine cone extracts) , Enantia chlorantha stem bark (4.05% and 2.06% in two stereoisomeric forms) , and Teucrium persicum (0.29% in chloroform extracts) .
Properties
CAS No. |
41756-46-1 |
|---|---|
Molecular Formula |
C22H34O3 |
Molecular Weight |
346.5 g/mol |
IUPAC Name |
[(1S,4S,5R,9S,10R,13S,14R)-5-formyl-5,9-dimethyl-14-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]methyl acetate |
InChI |
InChI=1S/C22H34O3/c1-15(24)25-13-17-12-22-10-7-18-20(2,14-23)8-4-9-21(18,3)19(22)6-5-16(17)11-22/h14,16-19H,4-13H2,1-3H3/t16-,17-,18+,19-,20-,21+,22-/m0/s1 |
InChI Key |
AXCCTUATUTWPBD-MZLYOWLHSA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1C[C@@]23CC[C@@H]4[C@](CCC[C@]4([C@@H]2CC[C@H]1C3)C)(C)C=O |
Canonical SMILES |
CC(=O)OCC1CC23CCC4C(CCCC4(C2CCC1C3)C)(C)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Kauran-18-al, 17-(acetyloxy)-, (4alpha,16alpha)- typically involves multiple steps, starting from simpler diterpenoid precursors. The key steps often include hydroxylation, acetylation, and oxidation reactions. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, play a crucial role in achieving high yields and purity.
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of biotechnological approaches, such as microbial fermentation, may also be explored for the production of this compound.
Chemical Reactions Analysis
Oxidation Reactions
The hydroxyl group at position 16α may undergo oxidation to form a carbonyl group (ketone or aldehyde). For example:
-
Reagent : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
-
Product : Conversion of the hydroxyl group to a ketone, altering the compound’s hydrophobicity and biological activity.
Structural Impact :
| Functional Group | Reaction Type | Resulting Group |
|---|---|---|
| Hydroxyl (C16α) | Oxidation | Ketone (C16α=O) |
Reduction Reactions
The carbonyl group (derived from oxidation or inherent aldehyde/ketone) may be reduced:
-
Reagent : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
-
Product : Formation of a secondary alcohol, restoring hydroxyl functionality.
Example Reaction :
Hydrolysis of Acetate Group
The acetoxy group at position 17 is susceptible to hydrolysis:
-
Reagent : Acidic (H₃O⁺) or basic (OH⁻) conditions.
-
Product : Liberation of acetic acid and generation of a hydroxyl group.
Reaction Mechanism :
Substitution Reactions
The acetoxy group may participate in nucleophilic substitution:
-
Reagent : Nucleophiles (e.g., amines, thiols).
-
Product : Replacement of the acetoxy group with other functional groups (e.g., amine, thiol).
Potential Applications :
-
Chemical Modification : Introducing bioactive groups for therapeutic purposes.
Functional Group Interactions
The compound’s reactivity is influenced by its tetracyclic kaurane skeleton and stereochemistry (4α,16α configuration):
-
Steric Effects : The bridged structure may hinder certain reactions, favoring regioselective outcomes.
-
Electron Donor/Acceptor Properties : The acetoxy group (electron-withdrawing) and hydroxyl group (electron-donating) may modulate reaction pathways.
Biological Implications
While specific reaction data is limited, the compound’s structural features suggest roles in lipid peroxidation pathways, as noted in lipid metabolism studies . Oxidation reactions could contribute to its participation in oxidative stress responses.
Comparative Analysis of Functional Groups
| Functional Group | Reactivity | Typical Reagents |
|---|---|---|
| Acetoxy (C17-OAc) | High | Acid/base |
| Hydroxyl (C16α-OH) | Moderate | KMnO₄, NaBH₄ |
| Carbonyl (C18-al) | Variable | LiAlH₄ |
Scientific Research Applications
The compound "Kauran-18-al, 17-(acetyloxy)-, (4alpha,16alpha)-" is also known as ent-16α-Hydroxy-17-acetoxy-19-kauranal or annosquamosin A . It belongs to the kaurane diterpenoids, which are diterpene alkaloids based on the kaurane skeleton . Kaurane itself is a tetracyclic compound that results from the cyclization and rearrangement of a pimarane precursor; it features a [3,2,1]-bicyclic ring system with a C15-C16 bridge connected to C13, forming a five-membered ring D .
Physicochemical Properties
- Chemical Formula: C22H34O4
- Description: ent-16α-Hydroxy-17-acetoxy-19-kauranal is a neutral compound based on its pKa .
Biological Roles
The compound has several biological roles, including:
Industrial Applications
ent-16α-Hydroxy-17-acetoxy-19-kauranal functions as a surfactant and emulsifier .
Research on Cytotoxic and Antioxidant Potential
Research indicates the potential of compounds related to kaurane diterpenoids in biological applications:
- Cytotoxicity: Studies involving extracts of Teucrium persicum have shown cytotoxic activity against various cell lines. For instance, chloroform extracts have IC50 values of 39 µg/mL for PC-3 cells (prostate cancer), 4.453 µg/mL for SW-480 cells (colon cancer), and 6.574 µg/mL for HEK-293 cells (human embryonic kidney cells). Ethyl acetate extracts also showed inhibitory effects on these cell lines, with IC50 values of 65.9 µg/mL for PC-3, 1.65 µg/mL for SW-480, and 5.181 µg/mL for HEK-293 cells .
- Antioxidant Activity: Extracts from Teucrium persicum have been evaluated for their antioxidant properties using DPPH radical scavenging and FRAP assays .
Mechanism of Action
The mechanism of action of Kauran-18-al, 17-(acetyloxy)-, (4alpha,16alpha)- involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, such as enzyme activity and signal transduction pathways. The exact molecular targets and pathways are still under investigation, but they are believed to be related to its structural features and functional groups .
Comparison with Similar Compounds
Substituent Position and Functional Group Variations
The table below highlights key structural differences between the target compound and analogous ent-kaurane derivatives:
Key Observations :
- Functional Groups : The target compound’s aldehyde at C18 is rare among ent-kauranes, which typically feature hydroxyl or carboxylic acid groups at this position (e.g., methyl ent-16α,17-dihydroxy-kauran-19-oate ).
- Stereochemistry : The 4α,16α configuration differentiates it from β-variants like (4β)-16β-hydroxy-kauran-18-oic acid , which may exhibit altered bioavailability or receptor binding.
Bioactivity and Pharmacological Potential
- Antioxidant Activity : Methyl ent-16α,17-dihydroxy-kauran-19-oate (compound 9 in ) demonstrates antioxidant properties, while the target compound’s aldehyde group may enhance reactivity toward free radicals .
- Anti-inflammatory Action : 16α-Hydroxy-17-acetoxy-ent-kauran-19-oic acid (compound 323 in ) shows anti-inflammatory activity via inhibition of pro-inflammatory enzymes .
Stereochemical Considerations
Stereoisomerism significantly impacts bioactivity. For example:
- ent-11,16-Epoxy-15-hydroxykauran-19-oic acid () contains a rigid epoxide ring, enhancing its interaction with hydrophobic enzyme pockets compared to the target’s flexible aldehyde .
Q & A
Q. Q. What steps ensure reproducibility in Kauran-18-al, 17-(acetyloxy)-, (4alpha,16alpha)- research across laboratories?
- Methodological Answer :
- Open Data : Share raw NMR, MS, and bioassay data via repositories like Zenodo or MetaboLights.
- Inter-Lab Comparisons : Participate in round-robin studies with standardized protocols.
- Robust Reporting : Adhere to MIAMI (Minimum Information About a Metabolomics Experiment) guidelines for metadata .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
